2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an acetylamino group and a carboxylic acid group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acetylation of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Another method involves the use of anthranilic acid and acetic anhydride, where the mixture is heated to boiling and then cooled to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, alcohols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-acetylanthranilic acid: Similar in structure but lacks the tetrahydronaphthalene ring.
2-acetylamino-isonicotinic acid: Contains an isonicotinic acid moiety instead of the naphthalene ring.
Uniqueness
2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its combination of the acetylamino group and the tetrahydronaphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
39246-31-6 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-acetamido-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-13(12(16)17)7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-8H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
HSEBSCDFIYQNRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O |
Origin of Product |
United States |
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